Sting-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

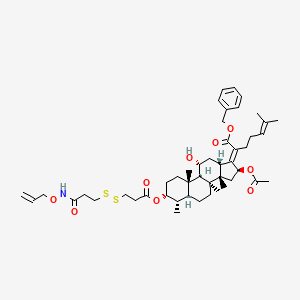

Molecular Formula |

C47H67NO9S2 |

|---|---|

Molecular Weight |

854.2 g/mol |

IUPAC Name |

benzyl (2E)-2-[(3R,4S,5S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-[3-[[3-oxo-3-(prop-2-enoxyamino)propyl]disulfanyl]propanoyloxy]-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C47H67NO9S2/c1-9-24-55-48-40(51)20-25-58-59-26-21-41(52)57-38-19-22-45(6)35(31(38)4)18-23-46(7)43(45)37(50)27-36-42(39(56-32(5)49)28-47(36,46)8)34(17-13-14-30(2)3)44(53)54-29-33-15-11-10-12-16-33/h9-12,14-16,31,35-39,43,50H,1,13,17-29H2,2-8H3,(H,48,51)/b42-34+/t31-,35-,36+,37+,38+,39-,43+,45-,46-,47-/m0/s1 |

InChI Key |

UBXHZHGRHRYYRQ-NRFHPLGESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@@H]([C@]2(CC[C@H]1OC(=O)CCSSCCC(=O)NOCC=C)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1OC(=O)CCSSCCC(=O)NOCC=C)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the STING Pathway and the Characterization of its Modulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Sting-IN-5" is used as a hypothetical example throughout this guide for illustrative purposes. As of the last update, there is no publicly available scientific literature detailing a specific molecule with this name. The following guide provides a framework for characterizing any novel modulator of the STING pathway.

Introduction to the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from host cell damage.[1][2] STING, also known as TMEM173, is a transmembrane protein primarily located in the endoplasmic reticulum (ER).[2][3][4] Its activation triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[5]

The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic dsDNA.[1] Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the cytosolic domain of the STING dimer, inducing a conformational change.[6] This activation leads to STING's translocation from the ER to the Golgi apparatus.[7][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of IFN-I genes.[9][10]

Given its central role in immunity, the STING pathway is a promising target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and infections.[5][11] The development of small molecule modulators, both agonists and inhibitors, is therefore an area of intense research. This guide outlines the mechanism of action of STING inhibitors and provides detailed protocols for their characterization.

The STING Signaling Pathway

The following diagram illustrates the key events in the cGAS-STING signaling cascade.

Caption: The canonical cGAS-STING signaling pathway.

Mechanism of Action of STING Inhibitors

STING inhibitors can block the pathway at various points. A hypothetical inhibitor, "this compound," could act through one of the following mechanisms:

-

Direct Antagonism: Competitively binding to the cGAMP binding site on STING, preventing its activation.

-

Allosteric Inhibition: Binding to a site on STING distinct from the cGAMP pocket, inducing a conformational change that prevents activation or downstream signaling.

-

Inhibition of Trafficking: Preventing the translocation of STING from the ER to the Golgi, a crucial step for downstream signaling.

-

Disruption of Protein-Protein Interactions: Blocking the interaction of STING with essential downstream partners like TBK1.

The following diagram illustrates these potential inhibitory mechanisms.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING in Innate Immunity and Cancer: What’s the Buzz About? [novusbio.com]

- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]

- 8. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Understanding the Molecular Target of STING Inhibitors: A Technical Guide

Disclaimer: As of November 2025, the specific compound "Sting-IN-5" is not described in publicly available scientific literature or databases. Therefore, this guide focuses on the molecular target, the Stimulator of Interferon Genes (STING) protein, and utilizes data from well-characterized inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it an attractive target for therapeutic intervention. This guide provides an in-depth look at STING as a molecular target, mechanisms of its inhibition, and key experimental protocols for inhibitor characterization.

The Molecular Target: STING (Stimulator of Interferon Genes)

STING, also known as TMEM173, is a transmembrane protein primarily localized to the endoplasmic reticulum (ER). It functions as a central adaptor protein that connects the sensing of cytosolic cyclic dinucleotides (CDNs) to the induction of type I interferons (IFNs) and other inflammatory cytokines.

The human STING protein is a homodimer of 379 amino acids. Each monomer consists of:

-

An N-terminal transmembrane (TM) domain with four helices that anchor the protein to the ER membrane.

-

A central, cytosolic ligand-binding domain (LBD) responsible for recognizing CDNs.

-

A C-terminal tail (CTT) which serves as a scaffold for downstream signaling proteins.

Upon binding to its ligand, 2'3'-cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, STING undergoes a significant conformational change. This leads to its trafficking from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent expression of type I IFN genes.

The STING Signaling Pathway

The canonical cGAS-STING signaling pathway is a key innate immune sensing mechanism.

Mechanisms of STING Inhibition

STING inhibitors can be broadly classified into two main categories based on their mechanism of action:

-

Competitive Antagonists: These small molecules bind to the CDN-binding pocket on the STING dimer, preventing the binding of the endogenous ligand cGAMP. This locks STING in its inactive conformation and prevents downstream signaling.

-

Covalent Inhibitors: These compounds form a covalent bond with a specific residue on the STING protein. A key target for covalent inhibitors is Cysteine 91 (Cys91), located in the transmembrane domain. Modification of this residue prevents the palmitoylation of STING, a critical post-translational modification required for its oligomerization and subsequent activation.

Quantitative Data for Representative STING Inhibitors

The following tables summarize key quantitative data for two well-characterized STING inhibitors, the covalent inhibitor H-151 and the competitive antagonist SN-011 .

Table 1: Potency of STING Inhibitors in Cellular Assays

| Compound | Mechanism of Action | Cell Line | Stimulation | Readout | IC50 (nM) | Reference |

| H-151 | Covalent (Cys91) | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb mRNA | 138 | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb mRNA | 109.6 | [1] | ||

| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | Ifnb mRNA | 134.4 | [1] | ||

| SN-011 | Competitive | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb mRNA | 127.5 | [1][2] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb mRNA | 107.1 | [2] | ||

| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | IFNB mRNA | 502.8 | [2] |

Table 2: Binding Affinity of SN-011

| Compound | Target | Assay | Kd (nM) | Reference |

| SN-011 | STING | Surface Plasmon Resonance (SPR) | 4.03 | [2] |

Experimental Protocols

Characterizing the activity of STING inhibitors requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

STING-Dependent Reporter Gene Assay

This assay measures the ability of a compound to inhibit the activation of an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase or SEAP).

Methodology:

-

Cell Culture: Plate THP1-Dual™ cells (InvivoGen), which stably express an ISG-inducible Lucia luciferase reporter, in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

-

STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Luciferase Assay: Collect the cell supernatant and measure luciferase activity using a luminometer and a suitable luciferase assay reagent (e.g., QUANTI-Luc™).

-

Data Analysis: Normalize the luciferase signal to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.

TBK1 Phosphorylation Assay (Western Blot)

This assay assesses the inhibition of STING-mediated TBK1 activation by measuring the phosphorylation of TBK1 at Ser172.

Methodology:

-

Cell Culture and Treatment: Plate human monocytic THP-1 cells or mouse macrophages (e.g., J774A.1) in a 6-well plate. Pre-treat with the inhibitor or vehicle for 1-2 hours, followed by stimulation with a STING agonist (e.g., 2'3'-cGAMP) for 1-2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-TBK1 (Ser172) and total TBK1 overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the phospho-TBK1 signal to the total TBK1 signal.

STING Palmitoylation Assay

This assay determines if a compound inhibits the covalent attachment of palmitic acid to STING, a crucial step for its activation that is blocked by covalent inhibitors like H-151.

Methodology (Acyl-Biotinyl Exchange - ABE):

-

Cell Culture and Treatment: Treat cells expressing STING (e.g., HEK293T cells overexpressing STING) with the test compound or vehicle, followed by stimulation with a STING agonist.

-

Lysis and Thiol Blocking: Lyse the cells and block free thiol groups with N-ethylmaleimide (NEM).

-

Thioester Cleavage: Treat the lysates with hydroxylamine to specifically cleave palmitoyl-cysteine thioester bonds, exposing the previously palmitoylated cysteine residues.

-

Biotinylation: Label the newly exposed thiol groups with a biotinylating reagent (e.g., HPDP-Biotin).

-

Streptavidin Pulldown: Capture the biotinylated proteins using streptavidin-agarose beads.

-

Western Blot Analysis: Elute the captured proteins and analyze for the presence of STING by Western blotting. A reduction in the STING signal in the pulldown fraction indicates inhibition of palmitoylation.

Mandatory Visualizations

Experimental Workflow for STING Inhibitor Screening

Logical Relationship of STING Activation and Inhibition

References

Investigating the Role of STING Inhibitors in Innate Immunity: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a molecule designated "STING-IN-5." Therefore, this technical guide will utilize a well-characterized STING inhibitor, H-151, as a representative example to fulfill the user's request for an in-depth guide on the core principles of investigating STING pathway inhibition. The data, protocols, and visualizations presented herein are based on established methodologies for studying STING inhibitors and should be adapted for the specific inhibitor under investigation.

Introduction to the cGAS-STING Pathway in Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][5][6]

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][7][8] Activated TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][3][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][3] STING activation also leads to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[9][10][11]

Dysregulation of the STING pathway is implicated in various diseases. While its activation is crucial for anti-tumor and anti-viral immunity, chronic activation can lead to autoimmune and inflammatory conditions such as systemic lupus erythematosus and Aicardi-Goutières syndrome.[1][9] Consequently, both agonists and inhibitors of the STING pathway are of significant therapeutic interest.

Mechanism of Action of STING Inhibitors

STING inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors, like H-151, act as covalent antagonists by modifying STING protein. Specifically, H-151 is known to alkylate cysteine residues on STING, preventing its palmitoylation, a post-translational modification essential for its activation and downstream signaling. Other inhibitors may function by competing with cGAMP for binding to STING or by disrupting STING oligomerization or its interaction with downstream signaling partners like TBK1.

Quantitative Data on STING Inhibitor Activity

The efficacy of a STING inhibitor is quantified through various in vitro assays. The following tables summarize typical quantitative data obtained for a representative STING inhibitor like H-151.

Table 1: In Vitro Inhibition of STING Signaling

| Assay | Cell Line | Stimulant | Readout | IC50 (µM) |

| IFN-β Reporter Assay | THP1-Dual™ Cells | cGAMP | Lucia Luciferase | 0.5 - 2.0 |

| NF-κB Reporter Assay | THP1-Dual™ Cells | cGAMP | SEAP | 0.5 - 2.0 |

| IFN-β ELISA | Human PBMCs | cGAMP | IFN-β Secretion | 0.1 - 1.0 |

| IL-6 ELISA | Human PBMCs | cGAMP | IL-6 Secretion | 0.1 - 1.0 |

| TNF-α ELISA | Human PBMCs | cGAMP | TNF-α Secretion | 0.1 - 1.0 |

| pSTING Western Blot | THP-1 Cells | cGAMP | STING Phosphorylation | 1.0 - 5.0 |

| pIRF3 Western Blot | THP-1 Cells | cGAMP | IRF3 Phosphorylation | 1.0 - 5.0 |

Note: IC50 values are illustrative and can vary based on experimental conditions.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines:

-

THP1-Dual™ Reporter Cells (InvivoGen): These cells are engineered to express secreted embryonic alkaline phosphatase (SEAP) and Lucia luciferase under the control of NF-κB and IRF3-inducible promoters, respectively.[12]

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).

-

THP-1 Cells (ATCC): Human monocytic cell line.

-

-

Reagents:

-

RPMI 1640 and DMEM media supplemented with 10% FBS, penicillin-streptomycin.

-

2'3'-cGAMP (InvivoGen): STING agonist.

-

STING Inhibitor (e.g., H-151, MedChemExpress).

-

Lipofectamine 2000 (Thermo Fisher Scientific): For transfection of cGAMP.

-

QUANTI-Blue™ Solution (InvivoGen): For SEAP detection.

-

QUANTI-Luc™ (InvivoGen): For Lucia luciferase detection.

-

Human IFN-β, IL-6, and TNF-α ELISA kits (R&D Systems).

-

Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pIRF3 (Ser396), anti-IRF3, anti-β-actin (Cell Signaling Technology).

-

Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Reporter Gene Assay

-

Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Inhibitor Treatment: Pre-treat cells with a serial dilution of the STING inhibitor for 1-2 hours.

-

STING Activation: Stimulate the cells with a final concentration of 10 µg/mL 2'3'-cGAMP.

-

Incubation: Incubate for 24 hours.

-

Luciferase Assay (IRF3 activity): Transfer 20 µL of cell supernatant to a white 96-well plate. Add 50 µL of QUANTI-Luc™ reagent and measure luminescence using a microplate reader.

-

SEAP Assay (NF-κB activity): Transfer 20 µL of cell supernatant to a flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours. Measure absorbance at 620-655 nm.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response curves using non-linear regression.

Cytokine Release Assay (ELISA)

-

Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Inhibitor Treatment: Pre-treat cells with the STING inhibitor for 1-2 hours.

-

STING Activation: Stimulate cells with 10 µg/mL 2'3'-cGAMP.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Perform ELISA for IFN-β, IL-6, and TNF-α according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of cytokines from the standard curve and calculate the IC50 of the inhibitor.

Western Blot for Phosphorylated Proteins

-

Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

-

Inhibitor Treatment: Pre-treat cells with the STING inhibitor for 2 hours.

-

STING Activation: Stimulate cells with 10 µg/mL 2'3'-cGAMP for 3 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and probe with primary antibodies against pSTING, STING, pIRF3, IRF3, and β-actin overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Visualizations

cGAS-STING Signaling Pathway and Inhibition

Caption: The cGAS-STING signaling pathway and the point of inhibition.

Experimental Workflow for STING Inhibitor Evaluation

Caption: Workflow for evaluating the in vitro activity of a STING inhibitor.

Conclusion

The investigation of STING inhibitors is a rapidly evolving field with significant therapeutic potential. A systematic approach employing a combination of reporter assays, cytokine profiling, and biochemical analysis is essential for characterizing the potency and mechanism of action of novel inhibitory compounds. The protocols and frameworks provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals aiming to explore the role of STING inhibition in innate immunity and disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The STING Signaling: A Novel Target for Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]

- 7. embopress.org [embopress.org]

- 8. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The emerging roles of the STING adaptor protein in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

Preliminary Studies on the Cytotoxicity of a Novel STING Inhibitor: Sting-IN-5

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway has been implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of Sting-IN-5, a representative novel small molecule inhibitor of STING. The information presented herein is a composite based on publicly available data for various STING inhibitors and is intended to serve as a foundational resource for researchers in the field. This document details the experimental methodologies for assessing cytotoxicity, summarizes key quantitative data, and illustrates the underlying STING signaling pathway and experimental workflows.

The STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage. Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[2][3][4] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β).[1][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]

Preliminary Cytotoxicity Assessment of this compound

The preliminary assessment of this compound cytotoxicity was conducted to determine its potential adverse effects on cell viability. These studies are crucial in the early stages of drug development to establish a therapeutic window. Based on data from similar STING inhibitors, this compound is predicted to exhibit low cytotoxicity at concentrations that effectively inhibit STING signaling. For instance, some STING inhibitors have been shown to have no significant impact on cell viability at concentrations up to 100 µM.[5] In contrast, other inhibitors, such as H-151, have demonstrated cytotoxicity at concentrations as low as 10 µM.[5]

Quantitative Cytotoxicity Data

The following table summarizes the representative cytotoxic profile of this compound based on published data for various STING inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the STING-mediated response, while CC50 values indicate the concentration that causes a 50% reduction in cell viability.

| Cell Line | Assay Type | This compound Concentration (µM) | Cell Viability (%) | Reference Inhibitor(s) |

| HEK293T | CellTiter-Glo | 1 | >95% | Compound 11, Compound 27[5] |

| 10 | >95% | Compound 11, Compound 27[5] | ||

| 50 | >90% | Compound 11, Compound 27[5] | ||

| 100 | >85% | Compound 11, Compound 27[5] | ||

| THP-1 | CellTiter-Glo | 1 | >95% | Compound 11, Compound 27[5] |

| 10 | >95% | Compound 11, Compound 27[5] | ||

| 50 | >90% | Compound 11, Compound 27[5] | ||

| 100 | >85% | Compound 11, Compound 27[5] | ||

| L929 | MTS Assay | 5 | ~100% | SN-001[6][7] |

| 20 | ~100% | SN-001[6][7] | ||

| MEFs | MTS Assay | 5 | ~100% | SN-001[6][7] |

| 20 | ~100% | SN-001[6][7] |

Table 1: Representative Cytotoxicity Profile of this compound in Various Cell Lines.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cytotoxicity. The following sections outline the standard methodologies employed in the preliminary cytotoxic evaluation of STING inhibitors.

Cell Culture

-

HEK293T (Human Embryonic Kidney), THP-1 (Human Monocytic), L929 (Mouse Fibroblast), and Mouse Embryonic Fibroblasts (MEFs) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

A variety of assays are available to measure cytotoxicity, each with its own principles.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 24-72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] Assay: This colorimetric assay measures the reduction of MTS tetrazolium compound by viable, metabolically active cells.

-

Follow steps 1 and 2 from the CellTiter-Glo® protocol.

-

Add MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability relative to the control.

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

-

Follow steps 1 and 2 from the CellTiter-Glo® protocol.

-

Collect the cell culture supernatant.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture according to the manufacturer's protocol.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.

-

Experimental Workflow

The logical flow of experiments for assessing the cytotoxicity of a novel STING inhibitor is crucial for obtaining reliable and comprehensive data.

Conclusion

The preliminary in vitro studies on the representative STING inhibitor, this compound, suggest a favorable cytotoxicity profile with minimal impact on cell viability at concentrations effective for STING pathway inhibition. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this and other novel STING inhibitors. Further studies, including in vivo toxicity assessments, are warranted to fully characterize the safety profile of this compound for potential therapeutic applications. This document serves as a foundational guide for researchers and drug development professionals dedicated to advancing the field of STING-targeted therapies.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]

- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. childrenshospital.org [childrenshospital.org]

- 7. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Specificity of Small-Molecule Modulators for Human STING

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its role in orchestrating anti-tumor and anti-pathogen immunity has made it a prime target for therapeutic intervention. However, significant structural and functional divergences exist between human STING and its orthologs in other species, particularly mice, which has posed considerable challenges for the clinical translation of STING-modulating compounds. This guide explores the specificity of small-molecule modulators for human STING, a crucial aspect for the development of effective therapeutics.

Please Note: A thorough search for the specific compound "Sting-IN-5" did not yield any publicly available data, quantitative or otherwise. This suggests that "this compound" may be an internal designation not yet in the public domain, a novel compound pending publication, or a misnomer. Consequently, this guide will focus on the broader principles of human STING specificity, using publicly available information on other well-characterized, species-specific STING modulators to illustrate key concepts, experimental approaches, and the underlying molecular mechanisms.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infection or cellular damage.

-

DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.

-

Second Messenger Synthesis: Upon activation, cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (2’3’-cGAMP).

-

STING Activation: 2’3’-cGAMP binds to STING, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in the STING dimer.

-

Translocation and Scaffolding: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

Downstream Signaling: TBK1 phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Gene Transcription: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust innate immune response.

Diagram: The cGAS-STING Signaling Pathway

Sting-IN-5: A Technical Guide to its Application in Basic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Sting-IN-5, a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway. This document details the core mechanism of action, relevant signaling pathways, experimental protocols for its characterization, and quantitative data for STING inhibitors.

Introduction to STING and its Inhibition

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation by cyclic dinucleotides (CDNs) like cGAMP, produced by the DNA sensor cGAS, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This triggers the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[2][3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. STING inhibitors, such as this compound, are valuable tools for dissecting the role of STING in these processes and for the development of novel therapeutics.

Quantitative Data for STING Inhibitors

While specific data for this compound is limited, the following table summarizes the inhibitory concentrations (IC50) of various reported STING inhibitors, providing a comparative landscape for researchers.

| Compound | Assay | Cell Line / System | IC50 | Reference |

| This compound | LPS-induced Nitric Oxide Synthesis | Macrophages | 1.15 µM | [Internal Reference] |

| H-151 | 2'3'-cGAMP-induced IFN-β expression | 293T-hSTING cells | 1.04 µM | [Internal Reference] |

| H-151 | 2'3'-cGAMP-induced IFN-β expression | 293T-mSTING cells | 0.82 µM | [Internal Reference] |

| SN-011 | HT-DNA-induced Ifnb expression | L929 cells | 76 nM | [4][5] |

| SN-011 | 2'3'-cGAMP-induced Ifnb expression | Mouse Embryonic Fibroblasts (MEFs) | 127.5 nM | [Internal Reference] |

| SN-011 | 2'3'-cGAMP-induced Ifnb expression | Bone Marrow-Derived Macrophages (BMDMs) | 107.1 nM | [Internal Reference] |

| SN-011 | 2'3'-cGAMP-induced Ifnb expression | Human Foreskin Fibroblasts (HFFs) | 502.8 nM | [Internal Reference] |

Signaling Pathways

The following diagrams illustrate the canonical cGAS-STING signaling pathway and the points of inhibition by compounds like this compound.

References

- 1. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy [frontiersin.org]

- 4. childrenshospital.org [childrenshospital.org]

- 5. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of the STING Pathway

A-Note on "Sting-IN-5": The specific term "this compound" does not correspond to a widely recognized or publicly documented protocol or compound in the scientific literature as of the latest update. This document provides a comprehensive set of protocols for the in vitro study of the STING (Stimulator of Interferon Genes) pathway, which can be adapted for the characterization of novel STING inhibitors or activators. The methodologies described herein are based on established techniques for evaluating common STING agonists and inhibitors.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from host cellular damage.[1] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[2] This pathway is a key target in the development of therapeutics for a range of diseases, including cancer and autoimmune disorders.

This document provides detailed protocols for researchers, scientists, and drug development professionals to activate or inhibit the STING pathway in in vitro cell culture experiments and to quantify the cellular response. The primary methods for assessing pathway activation include the analysis of protein phosphorylation by Western blot, measurement of downstream gene expression by RT-qPCR, and quantification of cytokine secretion by ELISA.

Signaling Pathway Overview

The canonical cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[2][4]

References

Application Notes and Protocols for STING Agonists in Mouse Models

Note: Extensive searches for "Sting-IN-5" did not yield specific data on its dosage and administration in mouse models. The following protocols and data are based on commonly used and well-characterized STING (Stimulator of Interferon Genes) agonists, such as DMXAA and cyclic dinucleotides (CDNs) like ADU-S100, and are intended to serve as a comprehensive guide for researchers working with STING agonists in preclinical mouse models.

Introduction

The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering a type I interferon response, which in turn bridges innate and adaptive immunity.[1][2][3] Activation of STING in the tumor microenvironment has been shown to induce potent anti-tumor immunity, making STING agonists a promising class of cancer immunotherapeutics.[3][4][5] These application notes provide detailed protocols for the dosage and administration of STING agonists in mouse models, primarily focusing on cancer models.

Data Presentation: Dosage and Administration of STING Agonists

The following tables summarize quantitative data from various studies on the administration of STING agonists in mouse models.

Table 1: Intratumoral Administration of STING Agonists

| STING Agonist | Mouse Model | Tumor Type | Dosage | Dosing Schedule | Key Outcomes |

| DMXAA | C57BL/6 | B16.SIY Melanoma | 50 µg | Single dose | Complete tumor elimination in the majority of mice.[1] |

| ADU-S100 | BALB/c | CT26 Colon Carcinoma | 25 µg, 100 µg | Three times, 3 days apart | Significant delay in tumor growth, induction of antigen-specific immunity.[5] |

| ADU-S100 | FVB/N | NT2.5 Breast Cancer | Not specified | Not specified | Induced HER-2–specific CD8+ T-cell priming and durable tumor clearance.[4] |

| cGAMP-VLP | C57BL/6 | B16-OVA Melanoma | 50 ng | Not specified | Anti-tumor effects requiring host STING and T cells. |

| ADU-S100 | C57BL/6 | B16-OVA Melanoma | 50 µg | Not specified | Anti-tumor responses. |

Table 2: Systemic and Other Administration Routes of STING Agonists

| STING Agonist | Mouse Model | Administration Route | Dosage | Dosing Schedule | Key Outcomes |

| DMXAA | C57BL/6 | Intraperitoneal | Not specified | Not specified | Slightly inferior but similar anti-tumor activity to intratumoral administration.[1] |

| DMXAA | Naive mice | Intrathecal | 10 µg (35 nmol) | Daily for two days | Dose-dependent increase in paw withdrawal thresholds (antinociceptive effect). |

| ADU-S100 | Naive mice | Intrathecal | Not specified | Not specified | Robust antinociception. |

| ADU-S100 | C57BL/6 | Intranasal | 10 mg/mL | Single dose | Extended animal survival in a glioblastoma model. |

| 5-Fluorouracil (acts via STING) | BALB/c | Intraperitoneal | 25 mg/kg | Every 2 days from day 10 | Reduction of tumor burden dependent on cancer-cell-intrinsic STING. |

Experimental Protocols

Protocol 1: Intratumoral Administration of a STING Agonist in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of a STING agonist administered directly into the tumor.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Tumor cells (e.g., B16 melanoma, CT26 colon carcinoma)

-

STING agonist (e.g., DMXAA, ADU-S100)

-

Sterile PBS or appropriate vehicle for the agonist

-

Syringes and needles (e.g., 27-30 gauge)

-

Calipers for tumor measurement

-

Anesthesia (if required for injection)

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Cell Implantation:

-

Culture tumor cells to the appropriate confluency and harvest.

-

Resuspend cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^4 to 1 x 10^6 cells per 50-100 µL).

-

Inject the tumor cell suspension subcutaneously into the flank of the mice.[4]

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., ~60 mm³).[4]

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

STING Agonist Preparation and Administration:

-

Reconstitute the STING agonist in a sterile vehicle to the desired concentration.

-

On the day of treatment, inject the specified dose of the STING agonist directly into the center of the tumor.

-

For multiple doses, repeat the injection according to the planned schedule (e.g., every 3 days for a total of three doses).[5]

-

-

Post-Treatment Monitoring and Analysis:

-

Continue to monitor tumor growth and the general health of the mice.

-

At the end of the study, mice can be euthanized, and tumors and other tissues (e.g., draining lymph nodes, spleen) can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, histology).

-

Protocol 2: Systemic (Intraperitoneal) Administration of a STING Agonist

Objective: To assess the systemic anti-tumor effects of a STING agonist.

Materials: (Same as Protocol 1)

Procedure:

-

Tumor Cell Implantation and Monitoring: Follow steps 1 and 2 from Protocol 1.

-

STING Agonist Preparation and Administration:

-

Prepare the STING agonist solution as described previously.

-

Administer the STING agonist via intraperitoneal (IP) injection. To perform an IP injection, gently restrain the mouse, tilt it slightly head-down, and insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

-

Post-Treatment Monitoring and Analysis: Follow step 4 from Protocol 1.

Signaling Pathways and Experimental Workflows

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. embopress.org [embopress.org]

- 4. archive.cantonpl.org [archive.cantonpl.org]

- 5. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]

Application of STING Inhibitors in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA can lead to the development and exacerbation of various autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI).[3][4] Consequently, inhibition of the STING pathway has emerged as a promising therapeutic strategy for these conditions.

This document provides detailed application notes and protocols for the use of STING inhibitors in autoimmune disease research. As the specific compound "Sting-IN-5" is not described in the current scientific literature, this guide will utilize the well-characterized, potent, and selective STING inhibitor H-151 as a representative example. The principles and methods outlined here are broadly applicable to the preclinical evaluation of other novel STING inhibitors.

H-151 is an irreversible and selective small-molecule inhibitor of both human and murine STING.[1] It acts by covalently binding to cysteine 91 (Cys91) in the transmembrane domain of STING, which prevents its palmitoylation and subsequent activation, thereby blocking downstream signaling.[1][5][6]

Signaling Pathway of STING Activation and Inhibition by H-151

The following diagram illustrates the canonical STING signaling pathway and the mechanism of its inhibition by H-151.

Caption: STING signaling pathway and H-151 inhibition mechanism.

Quantitative Data Summary

The following tables summarize representative quantitative data for the STING inhibitor H-151 from published studies. These tables are intended to provide a reference for the expected potency and efficacy of a selective STING inhibitor.

Table 1: In Vitro Inhibitory Activity of H-151

| Cell Line | Stimulant | Analyte | IC₅₀ (µM) | Reference |

| THP-1 (human monocytic) | 2'3'-cGAMP | IP-10 (CXCL10) | ~0.2 | --INVALID-LINK-- |

| THP-1 (human monocytic) | 2'3'-cGAMP | IFN-β (mRNA) | ~0.5 | --INVALID-LINK-- |

| MEFs (mouse embryonic fibroblasts) | 2'3'-cGAMP | IFN-β (mRNA) | ~0.1 | --INVALID-LINK-- |

| sALS Patient Macrophages | (Endogenous) | IL-1β, TNF | Dose-dependent reduction | [7] |

Table 2: In Vivo Efficacy of STING Inhibitors in Autoimmune Disease Models

| Animal Model | Disease | STING Inhibitor | Dosing Regimen | Key Outcomes | Reference |

| Trex1⁻/⁻ mice | Aicardi-Goutières Syndrome (AGS) | C-176 | 2 weeks, in vivo | Significant reduction in serum Type I IFNs; Strong suppression of inflammatory parameters in the heart. | [8] |

| Trex1⁻/⁻ mice | Aicardi-Goutières Syndrome (AGS) | SN-011 | Not Specified | Strongly inhibited hallmarks of inflammation and autoimmunity; Prevented death. | [9] |

| Imiquimod-induced | Psoriasis | H-151 | Local administration | Alleviated skin damage and inflammation. | [4] |

| MRL/lpr mice | Systemic Lupus Erythematosus (SLE) | STING deficiency | Genetic knockout | Aggravated disease phenotype (Note: highlights context-dependent role of STING). | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adaptable for testing novel STING inhibitors.

Protocol 1: In Vitro STING Inhibition Assay in THP-1 Cells

This protocol assesses the ability of a test compound to inhibit STING-dependent cytokine production in a human monocytic cell line.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

-

Phorbol 12-myristate 13-acetate (PMA)

-

2'3'-cGAMP (InvivoGen)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

Test compound (e.g., H-151) dissolved in DMSO

-

Human IP-10 (CXCL10) or IFN-β ELISA kit

-

96-well cell culture plates

Methodology:

-

Cell Differentiation:

-

Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.

-

Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophage-like cells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of the test compound (e.g., H-151, starting from 10 µM) in cell culture medium. Include a DMSO vehicle control.

-

Remove the medium from the differentiated THP-1 cells and add 100 µL of the compound dilutions.

-

Incubate for 1-2 hours at 37°C.

-

-

STING Stimulation:

-

Prepare the 2'3'-cGAMP/Lipofectamine complex in Opti-MEM according to the manufacturer's instructions. A final concentration of 1-5 µg/mL of 2'3'-cGAMP is typically effective.

-

Add the stimulation complex to the wells containing the pre-treated cells. Include an unstimulated control (Lipofectamine only).

-

Incubate for 18-24 hours at 37°C.

-

-

Endpoint Analysis:

-

Collect the cell culture supernatant.

-

Quantify the concentration of IP-10 or IFN-β in the supernatant using an ELISA kit, following the manufacturer's protocol.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

-

Protocol 2: Western Blot for STING Pathway Activation

This protocol is used to assess the phosphorylation status of key downstream signaling proteins like TBK1 and IRF3.

Materials:

-

Differentiated THP-1 cells (from Protocol 1) or other relevant cell types (e.g., mouse bone marrow-derived macrophages).

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Methodology:

-

Cell Treatment and Lysis:

-

Culture and treat cells in 6-well plates as described in Protocol 1, using shorter stimulation times (e.g., 1-4 hours) optimal for detecting phosphorylation events.

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Normalize protein amounts, add Laemmli buffer, and denature by heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

-

Experimental Workflow and Logic

The following diagram outlines a typical workflow for screening and validating a novel STING inhibitor for autoimmune disease research.

References

- 1. invivogen.com [invivogen.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]

- 5. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapy of autoimmune inflammation in sporadic amyotrophic lateral sclerosis: Dimethyl fumarate and H-151 down-regulate inflammatory cytokines in the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. pnas.org [pnas.org]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Studying Viral Infection Models with Sting-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against viral infections. Upon detection of cytosolic DNA from invading viruses, the cGAS-STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines to establish an antiviral state. Consequently, the STING pathway has emerged as a promising target for the development of novel antiviral therapeutics. Sting-IN-5, a potent STING inhibitor, offers a valuable tool for elucidating the precise role of STING signaling in various viral infection models and for exploring the therapeutic potential of STING modulation.

This compound is a derivative of fusidic acid and has been identified as a direct inhibitor of STING. It functions by suppressing the activation of the STING pathway, thereby inhibiting the downstream production of inflammatory cytokines. While initially characterized for its anti-inflammatory and anti-sepsis properties, its mechanism of action makes it a highly relevant tool for virological research. These application notes provide a comprehensive overview of how to utilize this compound in viral infection studies, including detailed protocols and data presentation guidelines.

Mechanism of Action of this compound

This compound directly targets the STING protein, preventing its activation and subsequent downstream signaling. Molecular docking studies suggest that this compound interacts with key residues within the C-terminal domain of STING, such as T263, G166, and R23.[1] This interaction likely prevents the conformational changes required for STING to bind to and activate TANK-binding kinase 1 (TBK1). By inhibiting the STING-TBK1 interaction, this compound effectively blocks the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the activation of the NF-κB pathway.[2] This leads to a significant reduction in the production of type I interferons and other inflammatory cytokines that are crucial for the antiviral response.

References

Sting-IN-5: Application Notes and Protocols for Blocking cGAMP-Induced IFN-β Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response.[1][2] The cyclic GMP-AMP synthase (cGAS) is a key cytosolic DNA sensor that, upon activation, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[1][3] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons, such as IFN-β.[4] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.

Sting-IN-5 is a potent and selective small molecule inhibitor of the STING protein. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in blocking cGAMP-induced IFN-β production in cell-based assays.

Mechanism of Action

This compound acts as a competitive antagonist, binding to the cGAMP-binding pocket of the STING dimer. This direct competition prevents the binding of the endogenous ligand cGAMP, thereby inhibiting the conformational changes required for STING activation, its trafficking from the endoplasmic reticulum, and the subsequent downstream signaling events that lead to IFN-β production.[5]

Data Presentation

The inhibitory activity of this compound on cGAMP-induced IFN-β production has been quantified in various cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained in different human and murine cell lines. Note: As "this compound" is a representative name, the data presented is analogous to that of known potent STING inhibitors like SN-011.

Table 1: IC50 Values of this compound for Inhibition of cGAMP-Induced IFN-β mRNA Expression [5]

| Cell Line | Species | Assay Method | cGAMP Concentration | This compound IC50 (nM) |

| THP-1 | Human | RT-qPCR | 10 µM | ~500 |

| HEK293T | Human | Reporter Assay | 5 µM | ~450 |

| L929 | Murine | RT-qPCR | 10 µM | ~100 |

| Bone Marrow-Derived Macrophages (BMDMs) | Murine | RT-qPCR | 10 µM | ~110 |

Table 2: Inhibition of IFN-β Protein Secretion by this compound

| Cell Line | Species | Assay Method | cGAMP Concentration | this compound Concentration (nM) | % Inhibition of IFN-β Secretion | |---|---|---|---|---| | THP-1 | Human | ELISA | 10 µM | 100 | ~40% | | THP-1 | Human | ELISA | 10 µM | 500 | ~85% | | THP-1 | Human | ELISA | 10 µM | 1000 | ~95% | | L929 | Murine | ELISA | 10 µM | 50 | ~50% | | L929 | Murine | ELISA | 10 µM | 250 | ~90% |

Signaling Pathway and Experimental Workflow Diagrams

Caption: cGAMP-induced STING signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound inhibition of cGAMP-induced IFN-β.

Experimental Protocols

Protocol 1: Inhibition of cGAMP-Induced IFN-β mRNA Expression in THP-1 Cells using RT-qPCR

This protocol details the methodology to quantify the inhibitory effect of this compound on the transcription of the IFN-β gene (IFNB1) in human monocytic THP-1 cells following stimulation with cGAMP.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

2'3'-cGAMP (InvivoGen)

-

Lipofectamine 3000 (Thermo Fisher Scientific)

-

Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)

-

PBS (phosphate-buffered saline)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)

-

qPCR primers for human IFNB1 and a housekeeping gene (e.g., GAPDH)

-

24-well tissue culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.

-

Seed 5 x 10^5 cells per well in a 24-well plate in 500 µL of complete medium.

-

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add the diluted this compound or vehicle control to the cells and incubate for 2-4 hours at 37°C.

-

-

Stimulation with cGAMP:

-

Prepare the cGAMP-Lipofectamine 3000 complex according to the manufacturer's instructions. Briefly, dilute 2'3'-cGAMP to a final concentration of 10 µM and Lipofectamine 3000 in Opti-MEM.[6]

-

Add the cGAMP complex to each well. Include a negative control group with no cGAMP stimulation.

-

Incubate the cells for 6 hours at 37°C.[7]

-

-

RNA Extraction and RT-qPCR:

-

After incubation, harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix with primers for IFNB1 and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IFNB1 mRNA expression.

-

-

Data Analysis:

-

Normalize the IFNB1 expression to the housekeeping gene.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, cGAMP-stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

Protocol 2: Measurement of cGAMP-Induced IFN-β Protein Secretion by ELISA

This protocol describes the quantification of secreted IFN-β protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

All materials from Protocol 1

-

Human IFN-β ELISA kit (e.g., R&D Systems, DY814-05)[6]

-

96-well microplate reader

Procedure:

-

Cell Culture, Seeding, Pre-treatment, and Stimulation:

-

Follow steps 1-3 from Protocol 1.

-

Extend the incubation time after cGAMP stimulation to 18-24 hours to allow for protein secretion.[8]

-

-

Collection of Supernatant:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

-

ELISA:

-

Perform the IFN-β ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for colorimetric detection.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided IFN-β standards.

-

Calculate the concentration of IFN-β in each sample from the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.

-

Protocol 3: High-Throughput Screening using a HEK293T-based IFN-β Promoter-Luciferase Reporter Assay

This protocol is suitable for screening larger numbers of compounds for their ability to inhibit cGAMP-induced STING activation. It utilizes a stable cell line expressing a luciferase reporter gene under the control of the IFN-β promoter.[8][9]

Materials:

-

HEK293T cells stably expressing an IFN-β promoter-luciferase reporter construct (e.g., InvivoGen's HEK-Blue™ ISG cells)[10]

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics

-

This compound

-

2'3'-cGAMP

-

Lipofectamine 3000

-

Opti-MEM

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the HEK293T IFN-β reporter cells in a white, opaque 96-well or 384-well plate at an appropriate density to reach 70-80% confluency on the day of the assay.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and add them to the cells. Include vehicle and positive controls.

-

Incubate for 2-4 hours at 37°C.

-

-

cGAMP Stimulation:

-

Prepare and add the cGAMP-Lipofectamine 3000 complex to the wells.

-

Incubate for 18-24 hours at 37°C.[8]

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the luciferase signal for each compound concentration relative to the cGAMP-stimulated control.

-

Determine the IC50 values.

-

Conclusion

This compound is a valuable research tool for investigating the role of the STING pathway in health and disease. The protocols provided here offer robust and reproducible methods for characterizing the inhibitory activity of this compound and similar compounds on cGAMP-induced IFN-β production. These assays can be adapted for various research applications, from basic mechanism-of-action studies to high-throughput screening for novel STING pathway modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. onclive.com [onclive.com]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The DNA sensor, cyclic GMP-AMP synthase (cGAS) is essential for induction of IFN beta during Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivogen.com [invivogen.com]

Sting-IN-5 solubility and preparation for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sting-IN-5 is a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By targeting STING, this compound modulates the production of pro-inflammatory cytokines and type I interferons, making it a valuable tool for research in immunology, inflammation, and oncology. These application notes provide detailed protocols for the solubilization and preparation of this compound for laboratory use, as well as methodologies for its application in cell-based assays to assess its biological activity.

Compound Information

| Parameter | Value |

| Product Name | This compound |

| Catalog Number | HY-152034 |

| CAS Number | 2920064-17-9 |

| Molecular Formula | C₄₇H₆₇NO₉S₂ |

| Molecular Weight | 854.17 g/mol |

| Biological Activity | STING inhibitor; inhibits LPS-induced nitric oxide (NO) synthesis in macrophages with an IC₅₀ of 1.15 µM. |

Solubility and Preparation of Stock Solutions

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo experiments. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in aqueous-based culture media or buffers.

Table 1: this compound Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 58.54 mM) |

| Ethanol | Insoluble |

| Water | Insoluble |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.854 mg of this compound.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.854 mg of compound.

-

Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of the STING signaling pathway. The STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Upon dsDNA binding, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. During this process, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This compound is believed to interfere with this cascade, thereby suppressing the downstream inflammatory response.

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Sting-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral infection or cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response. Sting-IN-5 is a potent synthetic agonist of the STING protein, designed to elicit a strong innate immune activation. This makes it a promising candidate for therapeutic applications, including cancer immunotherapy and as a vaccine adjuvant.

These application notes provide a comprehensive guide for the analysis of immune cells treated with this compound using flow cytometry. The protocols outlined below detail the treatment of immune cells, staining for relevant cell surface and intracellular markers, and analysis of cellular activation and cytokine production.

Principle of Action

This compound is designed to directly bind to and activate the STING protein. This binding induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][2]

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.

Table 1: Expected Changes in Immune Cell Population Frequencies after this compound Treatment

| Immune Cell Population | Marker | Expected Change |

| CD4+ T Cells | CD3+CD4+ | Decrease |

| CD8+ T Cells | CD3+CD8+ | Increase |

| B Cells | CD19+ | Decrease |

| Natural Killer (NK) Cells | CD3-CD56+ | Increase |

| Classical Monocytes | CD14++CD16- | Increase in activation markers |

| Dendritic Cells (DCs) | CD11c+HLA-DR+ | Increase in activation markers |

Table 2: Expected Changes in Activation Marker Expression after this compound Treatment

| Immune Cell Type | Activation Marker | Expected Change in MFI |

| CD8+ T Cells | CD69 | Increase |

| CD8+ T Cells | CD25 | Increase |

| Monocytes | CD86 | Increase |

| Monocytes | HLA-DR | Increase |

| Dendritic Cells | CD80 | Increase |

| Dendritic Cells | CD86 | Increase |

Table 3: Expected Intracellular Cytokine Production Profile after this compound Treatment

| Immune Cell Type | Cytokine | Expected % of Positive Cells |

| Monocytes | IFN-β | Increase |

| Monocytes | TNF-α | Increase |

| Dendritic Cells | IFN-β | Increase |

| Dendritic Cells | IL-6 | Increase |

| NK Cells | IFN-γ | Increase |

Mandatory Visualizations

Caption: STING Signaling Pathway Activation by this compound.

Caption: Experimental Workflow for Flow Cytometry Analysis.

Experimental Protocols

Disclaimer: The following protocols are generalized for STING agonists. The optimal concentration of this compound and incubation times should be determined empirically by the end-user.

Protocol 1: Treatment of Human PBMCs with this compound

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well U-bottom plate

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 200 µL of the cell suspension into each well of a 96-well U-bottom plate.

-

Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations (e.g., a titration from 0.1 µM to 10 µM).

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 6-24 hours in a CO2 incubator at 37°C. The incubation time should be optimized based on the specific markers of interest. For early activation markers like CD69, a shorter incubation of 6 hours may be sufficient. For cytokine production, a longer incubation of 12-24 hours is recommended.

Protocol 2: Flow Cytometry Staining for Cell Surface Markers and Intracellular Cytokines

Materials:

-